B1192508 CPX-POM

CPX-POM

Cat. No.: B1192508
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CPX-POM is phosphoryloxymethyl (POM) ester-based prodrug of ciclopirox (CPX), a synthetic, broad-spectrum antifungal agent with antibacterial, anti-inflammatory and potential antineoplastic activities. Upon intravenous administration of this compound, the POM moiety is cleaved off by phosphatases and the active metabolite CPX is released. Although its exact anticancer mechanism is not yet fully elucidated, CPX has been shown to inhibit tumor cell proliferation, induce apoptosis, and reduce tumor cell mobility in certain cancer types.

Scientific Research Applications

1. Cardiopulmonary Exercise Testing (CPX) Enhancements

Cardiopulmonary exercise testing (CPX) has significantly advanced in its evidence base over recent decades. The 2016 focused update on clinical recommendations for CPX data assessment highlights its extensive application in specific patient populations. The update confirms existing algorithms, proposes new ones based on emerging evidence, and further clarifies the application of oxygen consumption at ventilatory thresholds. It emphasizes the value of combining CPX with other assessments and discusses personnel considerations for CPX laboratories, underscoring its growing significance in clinical applications (Guazzi et al., 2018).

2. Pharmacokinetics in Cancer Treatment

Ciclopirox Prodrug (CPX-POM) is an innovative anticancer agent evaluated for its pharmacokinetics in animals and humans, particularly in bladder cancer treatment. Studies have shown that this compound is rapidly metabolized to CPX in blood, demonstrating excellent bioavailability and extensive urinary elimination in animal species. This property of this compound has pivotal implications in achieving plasma and urine CPX exposures that surpass in vitro IC50 values in both animals and humans, offering promising therapeutic potential in oncology (Weir et al., 2019).

3. Anticancer Mechanism of this compound

This compound, through its active metabolite CPX, exhibits significant anticancer properties. CPX interferes with several cellular processes, including inhibiting tumor cell proliferation and inducing apoptosis. It affects various signaling pathways, such as Notch1, and influences the expression of gamma-secretase complex proteins. This compound's improved solubility and systemic efficacy highlight its potential as a novel therapeutic agent in cancer treatment, particularly in urothelial cancers (Definition, 2020).

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPX-POM;  CPXPOM;  CPX POM; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.